2,4-Dichloroquinoline-6-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
150453-93-3 |
|---|---|
Molecular Formula |
C10H4Cl2N2 |
Molecular Weight |
223.05 g/mol |
IUPAC Name |
2,4-dichloroquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-4-10(12)14-9-2-1-6(5-13)3-7(8)9/h1-4H |
InChI Key |
WVFMAVUHEYKGLE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
Synonyms |
2,4-dichloroquinoline-6-carbonitrile |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 2,4 Dichloroquinoline 6 Carbonitrile
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 2,4-dichloroquinoline-6-carbonitrile, offering a detailed map of the hydrogen and carbon atoms within the molecule.
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the quinoline (B57606) ring, the nitrile group, and those bonded to chlorine. The chemical shifts are indicative of the electronic environment of each carbon. For example, carbons attached to the electronegative chlorine atoms (C2 and C4) would be expected to resonate at a lower field (higher ppm value). The carbon of the nitrile group typically appears in the 115-125 ppm range. wisc.edu While specific ¹³C NMR data for the target compound is not available, data for similar compounds like 4,7-dichloroquinoline (B193633) provides a reference for the expected chemical shift ranges of carbons in a dichlorinated quinoline system. chemicalbook.com
Below is a table of predicted ¹³C NMR chemical shifts for this compound based on known substituent effects and data from related compounds.
| Atom | Predicted ¹³C NMR Chemical Shift (ppm) |
| C2 | ~150-155 |
| C3 | ~125-130 |
| C4 | ~145-150 |
| C4a | ~128-132 |
| C5 | ~128-132 |
| C6 | ~110-115 |
| C7 | ~135-140 |
| C8 | ~125-130 |
| C8a | ~148-152 |
| CN | ~117-120 |
Note: These are predicted values and may differ from experimental results.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal correlations between neighboring protons, helping to trace the proton-proton coupling networks within the aromatic ring. This is particularly useful for assigning the protons on the benzene (B151609) ring (H5, H7, and H8).
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the quaternary carbons (carbons with no attached protons), such as C2, C4, C4a, C6, and C8a, by observing their correlations with nearby protons. For instance, the proton at H5 would be expected to show an HMBC correlation to the nitrile carbon (CN). The use of 2D NMR is essential for the complete and accurate structural elucidation of complex molecules like quinolines. researchgate.netmemphis.edu
Fourier-Transform Infrared Spectroscopy for Identification of Characteristic Functional Groups (Nitrile, Carbon-Chlorine Bonds)
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.
Key expected vibrational frequencies include:
Nitrile (C≡N) stretch: A sharp and strong absorption band is anticipated in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.
Carbon-Chlorine (C-Cl) stretches: The vibrations of the C-Cl bonds are expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The exact positions can be influenced by the aromatic nature of the quinoline ring.
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the quinoline ring system.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. nih.gov The high accuracy of this method allows for the confident confirmation of the molecular formula. pnnl.gov
The expected monoisotopic mass of C₁₀H₄Cl₂N₂ can be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.
Fragmentation analysis provides further structural information. Under electron impact (EI) or other ionization methods, the molecule will break apart in a predictable manner. Common fragmentation pathways for quinolines may involve the loss of chlorine atoms or the nitrile group. Analysis of these fragment ions helps to piece together the structure of the parent molecule. While specific data for this compound is not available, information on related compounds like 6-bromo-2,4-dichloroquinoline-3-carbonitrile (B2494510) can provide insights into potential fragmentation patterns. uni.lu
X-ray Crystallography for Elucidating Solid-State Molecular Architecture and Conformation
While a crystal structure for this compound itself is not found in the search results, data for similar molecules like 2,4-dichloroquinoline (B42001) and 2,4-dichloro-6-methoxyquinoline (B1349136) can offer valuable comparative information. nih.govresearchgate.netnih.gov For 2,4-dichloroquinoline, the quinoline ring system is essentially planar. nih.govresearchgate.net It is expected that the quinoline core of this compound would also be largely planar. X-ray analysis would also reveal intermolecular interactions, such as π-π stacking, which influence the crystal packing.
Analysis of Quinoline Ring Planarity and Substituent Orientations in the Crystal Lattice
Information regarding the planarity of the quinoline ring and the specific orientations of the chloro and carbonitrile substituents for this compound is not available in published crystallographic studies.
Computational Investigations of 2,4 Dichloroquinoline 6 Carbonitrile and Analogous Systems
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can predict molecular geometries, orbital energies, and a variety of reactivity descriptors, providing a detailed profile of a molecule's chemical behavior. For quinoline (B57606) derivatives, DFT has been widely applied to understand how different substituents influence their properties. nih.govresearchgate.net
Optimization of Molecular Geometries and Conformational Landscape Analysis
The first step in many computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 2,4-dichloroquinoline-6-carbonitrile, the quinoline core is expected to be essentially planar. X-ray crystallography studies of the closely related 2,4-dichloroquinoline (B42001) have shown that the quinoline ring system is nearly flat. arabjchem.orgrsc.org The introduction of a carbonitrile group at the 6-position is unlikely to significantly distort the planarity of the fused ring system.
Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov For this compound, the primary source of conformational flexibility would be the rotation around the C6-CN bond. However, due to the linearity of the cyano group and its placement on the rigid quinoline ring, significant conformational isomers are not expected. The analysis primarily confirms the lowest energy structure, which is crucial for subsequent calculations. The stability of different conformers is influenced by factors such as steric hindrance and torsional strain. mdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov
For quinoline derivatives, the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents. In many quinoline systems, the HOMO is often localized on the quinoline ring and electron-donating groups, while the LUMO is distributed over the quinoline ring and any electron-withdrawing groups. nih.gov For this compound, the electron-withdrawing chloro and cyano groups are expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted quinoline, thus increasing its reactivity towards nucleophiles.
| Compound/Analogous System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline | -6.58 | -0.89 | 5.69 |
| 2-Chloroquinoline | -6.72 | -1.25 | 5.47 |
| 4-Chloroquinoline | -6.78 | -1.33 | 5.45 |
| 6-Cyanoquinoline | -7.15 | -2.05 | 5.10 |
| This compound (Estimated) | - | - | ~4.5-5.0 |
Note: The values for quinoline and its simple derivatives are representative values from DFT calculations found in the literature. The value for this compound is an estimation based on the expected effects of the substituents.
Calculation of Global Reactivity Descriptors (Chemical Hardness, Electrophilicity Index, Nucleophilicity Index)
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η = ΔE / 2). A harder molecule has a larger energy gap and is less reactive.
Electronegativity (χ) describes the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = - (E_HOMO + E_LUMO) / 2).
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a better electron acceptor.
Nucleophilicity Index (N) is a measure of a molecule's ability to donate electrons. There are several ways to define nucleophilicity; one common approach is based on the HOMO energy.
For this compound, the presence of two chlorine atoms and a cyano group, all of which are electron-withdrawing, is expected to result in a relatively high electrophilicity index, making it susceptible to nucleophilic attack.
| Descriptor | Formula | Significance | Expected Trend for this compound |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation of electron cloud | Moderate to low hardness, indicating higher reactivity compared to unsubstituted quinoline. |
| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | Electron-attracting power | High, due to electronegative substituents. |
| Electrophilicity Index (ω) | χ² / (2η) | Capacity to accept electrons | High, indicating a strong electrophilic character. |
| Nucleophilicity Index (N) | E_HOMO - E_HOMO(TCE) | Capacity to donate electrons | Low, indicating poor nucleophilic character. |
TCE (Tetracyanoethylene) is often used as a reference molecule for calculating the nucleophilicity index.
Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with a biological target, such as a protein or nucleic acid. nih.gov
In the context of drug design, MD simulations are invaluable for understanding how a ligand binds to its receptor. For a molecule like this compound, if a potential biological target is identified, MD simulations can be employed to:
Predict the binding pose: Determine the most stable orientation of the ligand within the receptor's binding site.
Analyze intermolecular interactions: Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. mdpi.com
Assess the stability of the complex: Monitor the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation to evaluate the stability of their binding. nih.gov
Explore conformational changes: Observe how the ligand and receptor adapt their conformations upon binding.
For quinoline derivatives, MD simulations have been used to investigate their interactions with various targets, including enzymes and receptors involved in diseases like Alzheimer's and cancer. semanticscholar.orgscitechnol.com These studies have revealed the importance of specific interactions, such as the formation of hydrogen bonds with the quinoline nitrogen. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Selection and Calculation of Relevant Molecular Descriptors
The foundation of a QSAR model is the set of molecular descriptors used to represent the chemical structure in a numerical format. These descriptors can be categorized into several classes:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rings, number of hydrogen bond donors/acceptors), and descriptors based on molecular properties like molar refractivity and logP (a measure of lipophilicity).
3D Descriptors: These are calculated from the 3D coordinates of the molecule and include steric descriptors (e.g., van der Waals volume), electronic descriptors (e.g., dipole moment), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
For quinoline derivatives, QSAR studies have employed a wide range of descriptors to model their activity against various biological targets. The choice of descriptors depends on the specific biological activity being studied. For instance, in the development of antimalarial quinolines, descriptors related to lipophilicity, molecular shape, and the presence of specific functional groups have been found to be important. Similarly, for quinolinone-based antitubercular agents, van der Waals volume, electron density, and electronegativity have been identified as crucial descriptors. The development of a robust QSAR model for a series of compounds including this compound would involve the careful selection and calculation of a diverse set of such descriptors to capture the structural features relevant to their biological activity.
Development and Validation of Robust Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are indispensable computational tools in modern drug discovery, establishing a mathematical correlation between the chemical structures of compounds and their biological activities. researchgate.net For quinoline-based systems, including analogues of this compound, various 2D and 3D-QSAR models have been developed to predict their efficacy against a range of biological targets, such as cancer cell lines, parasites like Plasmodium falciparum, and bacteria. mdpi.commdpi.com
The development of a robust QSAR model begins with a dataset of molecules with known biological activities, typically expressed as pIC₅₀ (-log(IC₅₀)). nih.gov This dataset is usually divided into a training set, for building the model, and a test set, for external validation of its predictive power. Several methods are employed to create these models, including:
Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of molecules with their steric and electrostatic fields. mdpi.com
Comparative Molecular Similarity Index Analysis (CoMSIA): An extension of CoMFA, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed structure-activity relationship map. nih.gov
Hologram QSAR (HQSAR): This 2D-QSAR method uses molecular holograms, which are fragment fingerprints, to encode the structure, thus being independent of 3D alignment. nih.gov
Machine Learning Approaches: Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are increasingly used to handle complex, non-linear relationships between molecular descriptors and activity. nih.gov
The validity and predictive capability of these models are assessed using stringent statistical metrics. A model is considered robust and predictive if it meets established statistical criteria. mdpi.com Key validation parameters include the cross-validated correlation coefficient (q² or Q²), which should ideally be greater than 0.5, and the non-cross-validated correlation coefficient (r²). For external validation, the predictive correlation coefficient for the test set (r²_test or R²_pred) is crucial and should generally be greater than 0.6. mdpi.comnih.gov
The following table summarizes the statistical validation of several QSAR models developed for various series of quinoline derivatives, demonstrating the robustness and predictive power achievable.
Table 1: Statistical Validation of Various QSAR Models for Quinoline Derivatives
| Model Type | Target/Activity | No. of Compounds (Training/Test) | q² (Cross-validated) | r² (Non-cross-validated) | r²_test (External Validation) | Reference |
|---|---|---|---|---|---|---|
| CoMFA | Anticancer (Gastric) | 24 / 9 | 0.625 | 0.913 | 0.875 | mdpi.comdntb.gov.ua |
| CoMSIA | Antimalarial | 37 / 12 | 0.69 | 0.79 | 0.61 | nih.gov |
| HQSAR | Antimalarial | 37 / 12 | 0.80 | 0.80 | 0.72 | nih.gov |
| 2D-QSAR | Antimalarial | 349 (total) | > 0.5 | - | 0.845 | mdpi.com |
| CoMFA | Antimalarial | 349 (total) | > 0.5 | - | 0.878 | mdpi.com |
These validated models serve as powerful guides for the rational design of new, more potent quinoline derivatives by identifying key structural features—such as the placement of hydrophobic groups, electron-donating/withdrawing substituents, and hydrogen bond donors/acceptors—that enhance biological activity. mdpi.comnih.gov
In Silico Prediction of Activity Spectra for Substances (PASS) for Quinoline Carbonitriles
The Prediction of Activity Spectra for Substances (PASS) is a computational approach used to predict the biological activity profile of a drug-like molecule based on its structural formula. researchgate.net The PASS online tool compares the structure of a query compound against a vast training set of over 300,000 organic compounds with known biological activities. researchgate.net The output is a probabilistic estimate of the molecule's potential to exhibit various biological effects, including therapeutic actions and potential toxicity. researchgate.net
For any given biological activity, PASS provides two key values:
Pa (Probability to be Active): The probability that the compound possesses the specified activity.
Pi (Probability to be Inactive): The probability that the compound does not possess the specified activity.
These values are independent and typically Pa + Pi < 1, as they are calculated based on different subsets of active and inactive compounds in the training data. A higher Pa value suggests a greater likelihood of finding that activity experimentally. researchgate.net This tool is particularly useful in the early stages of drug discovery for prioritizing compounds for synthesis and biological screening. researchgate.net
In the context of quinoline derivatives, PASS has been employed to predict potential biological activities. For instance, a study on newly synthesized quinoline compounds used PASS to evaluate their potential as antibacterial agents. researchgate.net The prediction results helped to guide the subsequent in vitro testing against bacterial strains like Staphylococcus aureus and Escherichia coli. researchgate.net In that study, one of the synthesized compounds, 8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione, was predicted to have the highest potential as an antibacterial agent with a Pa value of 0.671. researchgate.net
The table below illustrates a hypothetical PASS prediction output for a quinoline carbonitrile structure, showcasing the diverse range of activities that can be assessed.
Table 2: Example of a PASS Prediction Profile for a Quinoline Carbonitrile Derivative
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Antibacterial | 0.671 | 0.015 |
| Antifungal | 0.552 | 0.041 |
| Antineoplastic | 0.498 | 0.090 |
| Kinase Inhibitor | 0.450 | 0.123 |
| Anti-inflammatory | 0.388 | 0.150 |
| Carcinogenic | 0.210 | 0.455 |
Such predictions allow researchers to focus resources on the most promising activities and to be aware of potential liabilities, such as predicted toxicity, early in the development process. researchgate.netnih.gov
Computational Studies on Optical Properties and Electronic Transitions
Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the optical and electronic properties of molecules like this compound and its analogues. nih.govrsc.org These studies provide deep insights into the molecule's electronic structure, which governs its photophysical behavior, including light absorption and emission (fluorescence). rsc.org
A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally implies that the molecule can be more easily excited, indicating higher chemical reactivity and a shift in absorption towards longer wavelengths (a bathochromic shift). nih.govrsc.org
DFT calculations can accurately predict these energy levels and the resulting gap. For example, studies on quinoline-3-carbonitrile derivatives have used DFT to assess their HOMO-LUMO energy gaps, finding that compounds with lower gaps may be valuable starting points for developing new antibacterial agents. nih.gov The distribution of electron density in the HOMO and LUMO reveals which parts of the molecule are involved in electronic transitions. rsc.org Typically, for quinoline derivatives, the HOMO is located on the electron-rich parts of the molecule, while the LUMO is on the electron-accepting regions, and electronic transitions often involve intense π–π* charge transfers. nih.gov
TD-DFT calculations are used to predict the molecule's absorption spectrum by calculating the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.org This allows for a theoretical understanding of the compound's color and fluorescence properties. Studies on various quinoline derivatives have shown a good correlation between TD-DFT predicted absorption wavelengths (λ_max) and experimental results. jksus.org These computational methods can effectively model how different substituents on the quinoline core tune the optical properties, guiding the synthesis of new fluorescent probes and other functional materials. nih.gov
The following table presents representative computational data for analogous quinoline systems, highlighting key electronic and optical parameters derived from DFT and TD-DFT studies.
Table 3: Calculated Electronic and Optical Properties for Representative Quinoline Derivatives
| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted λ_max (nm) | Reference |
|---|---|---|---|---|---|---|
| Quinoline-3-carbonitrile Derivative (QD4) | DFT/RB3LYP | - | - | 3.40 | - | nih.gov |
| Chromeno-quinoline (MCQ) in Toluene | TD-DFT | -5.327 | -1.836 | 3.49 | - | jksus.org |
These computational investigations are crucial for the rational design of novel quinoline-based compounds with tailored electronic and optical characteristics for applications in materials science, chemosensing, and biological imaging. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione |
| Staphylococcus aureus |
| Escherichia coli |
| Quinoline-3-carbonitrile |
Chemical Reactivity and Derivatization Strategies of 2,4 Dichloroquinoline 6 Carbonitrile
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2,4-dichloroquinoline-6-carbonitrile. The electron-withdrawing nature of the quinoline (B57606) ring nitrogen and the nitrile group activates the chlorine atoms toward displacement by nucleophiles.
In 2,4-disubstituted quinoline and related heterocyclic systems, the halogen at the C-4 position is generally more reactive towards nucleophilic attack than the one at the C-2 position. nih.govstackexchange.com This enhanced reactivity is attributed to two main factors. First, computational studies on analogous structures like 2,4-dichloroquinazoline (B46505) show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon, making it more electrophilic and susceptible to nucleophilic attack. nih.gov Second, the stability of the Meisenheimer intermediate formed during the reaction plays a crucial role. Attack at the C-4 position allows the negative charge of the intermediate to be delocalized more effectively onto the ring nitrogen, resulting in a more stable transition state compared to an attack at the C-2 position. stackexchange.com
This inherent difference in reactivity allows for regioselective substitution. By carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, it is possible to selectively replace the C-4 chlorine while leaving the C-2 chlorine intact. This stepwise functionalization is a powerful strategy for synthesizing asymmetrically substituted quinoline derivatives. For instance, a nucleophile can be introduced at C-4, followed by a different functionalization reaction at C-2, such as a metal-catalyzed cross-coupling. nih.gov
The selective reactivity of the C-4 position is widely exploited to introduce a variety of nitrogen-based nucleophiles, including primary and secondary amines, as well as N-heterocycles. nih.govnih.gov These reactions are fundamental in medicinal chemistry for creating libraries of 4-aminoquinoline (B48711) derivatives. nih.govderpharmachemica.com The reaction typically proceeds by treating this compound with an amine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.
Depending on the stoichiometry and reaction conditions, either mono-substitution at C-4 or di-substitution at both C-2 and C-4 can be achieved. For example, using one equivalent of an amine at a lower temperature generally favors the formation of 4-amino-2-chloroquinoline-6-carbonitrile. Subsequent reaction with a second amine, often requiring more forcing conditions, can then replace the C-2 chlorine to yield a 2,4-diaminoquinoline-6-carbonitrile derivative.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions This table presents potential reaction products based on established reactivity patterns of similar heterocyclic systems.
| Nucleophile | Selective C-4 Substitution Product | Di-substitution Product (C-2 and C-4) |
| Aniline (B41778) | 2-Chloro-4-anilinoquinoline-6-carbonitrile | 2,4-Dianilinoquinoline-6-carbonitrile |
| Piperidine | 2-Chloro-4-(piperidin-1-yl)quinoline-6-carbonitrile | 2,4-Di(piperidin-1-yl)quinoline-6-carbonitrile |
| Morpholine (B109124) | 2-Chloro-4-morpholinoquinoline-6-carbonitrile | 2,4-Dimorpholinoquinoline-6-carbonitrile |
| Benzylamine | 4-(Benzylamino)-2-chloroquinoline-6-carbonitrile | 2,4-Bis(benzylamino)quinoline-6-carbonitrile |
Chemical Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloaddition Reactions)
The nitrile group at the C-6 position offers another avenue for derivatization, independent of the halogenated positions. researchgate.netlibretexts.org It can be converted into several other important functional groups.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgebsco.comchemistrysteps.com This two-step process first forms an amide intermediate, which is then further hydrolyzed to 2,4-dichloroquinoline-6-carboxylic acid. chemistrysteps.com This transformation allows for the introduction of functionalities that can participate in amide bond formation or other carboxylic acid-based coupling reactions.
Reduction: The nitrile group is readily reduced to a primary amine. libretexts.org Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are effective for this transformation, yielding (2,4-dichloroquinolin-6-yl)methanamine. nih.govebsco.com This introduces a flexible aminomethyl linker, which is a valuable pharmacophore in drug design.
Cycloaddition: Nitriles can participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) can produce a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. researchgate.net
Table 2: Potential Transformations of the C-6 Nitrile Group
| Reaction | Reagents | Resulting Functional Group | Product Name |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 2,4-Dichloroquinoline-6-carboxylic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | (2,4-Dichloroquinolin-6-yl)methanamine |
| Cycloaddition | NaN₃, NH₄Cl | Tetrazole | 6-(1H-Tetrazol-5-yl)-2,4-dichloroquinoline |
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are characteristic of many aromatic systems. wikipedia.orgmasterorganicchemistry.com However, the quinoline ring in this compound is significantly deactivated towards electrophilic attack. This deactivation is a cumulative effect of the electron-withdrawing nature of the heterocyclic nitrogen atom and the two chloro and one nitrile substituent. wikipedia.org
Consequently, SEAr reactions on this substrate are generally difficult to achieve and would require harsh reaction conditions. If such a reaction were forced, the regiochemical outcome would be dictated by the directing effects of the existing substituents. The chlorine atoms are ortho-, para-directing, while the nitrile group is a meta-director. The quinoline ring itself typically undergoes electrophilic substitution on the benzene (B151609) ring portion, preferably at C-5 and C-8. Predicting the precise location of substitution is complex due to the competing directing effects, but positions C-5 and C-7 would be the most likely sites for substitution.
Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization
Metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they are well-suited for the functionalization of this compound. researchgate.netwiley.com The chlorine atoms at C-2 and C-4 serve as effective leaving groups in these transformations.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to introduce aryl or vinyl substituents. Given the higher reactivity of the C-4 chlorine, selective Suzuki coupling at this position can be achieved, yielding 4-aryl-2-chloroquinoline-6-carbonitrile derivatives. nih.gov A subsequent coupling reaction could then be performed at the C-2 position.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly noteworthy because studies on the parent 2,4-dichloroquinoline (B42001) have shown that highly regioselective alkynylation can be achieved at the C-2 position, leaving the C-4 chlorine untouched. nih.gov This selective C-2 functionalization provides a complementary strategy to the typical C-4 selectivity seen in SNAr reactions, opening up alternative pathways for creating complex quinoline derivatives. nih.gov
Heck Coupling: The Heck reaction forms a C-C bond between an aryl halide and an alkene in the presence of a palladium catalyst. organic-chemistry.orgnih.gov This methodology can be used to introduce vinyl groups at the C-2 or C-4 positions of the quinoline core. The regioselectivity of the Heck reaction would depend on the specific catalyst system and reaction conditions employed, but it offers a direct route to styrenyl- and other vinyl-substituted quinolines. mdpi.com
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Potential Product (assuming C-4 selectivity) |
| Suzuki | Phenylboronic acid | 2-Chloro-4-phenylquinoline-6-carbonitrile |
| Sonogashira | Phenylacetylene | 2-Chloro-4-(phenylethynyl)quinoline-6-carbonitrile* |
| Heck | Styrene | 2-Chloro-4-styrylquinoline-6-carbonitrile |
*Note: Sonogashira coupling can be directed to the C-2 position under specific conditions. nih.gov
Carbon-Nitrogen Bond Formation through Buchwald-Hartwig Amination and Related Reactions
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing pharmaceutical agents and functional materials. For substrates like this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful strategy for the selective introduction of amino groups.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling amines with aryl halides or pseudohalides. This reaction is known for its broad substrate scope and functional group tolerance. In the case of this compound, the reaction would involve the palladium-catalyzed coupling of an amine with one of the C-Cl bonds.
A key aspect of the reactivity of 2,4-dichloroquinolines is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position. This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer-type intermediate formed during nucleophilic attack at C4. Consequently, monosubstitution reactions with amines are expected to occur with high regioselectivity at the C4 position.
Under typical Buchwald-Hartwig conditions, this compound would be expected to react with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to yield the corresponding 4-amino-2-chloroquinoline-6-carbonitrile derivative. The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate the catalytic cycle.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Dichloro-heterocycles
Below are typical conditions for the Buchwald-Hartwig amination based on analogous dichloro-aryl systems. These conditions would likely be the starting point for the optimization of the amination of this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 |
| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 110 |
| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | THF | 80 |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 |
This table is illustrative and based on general procedures for Buchwald-Hartwig aminations. Specific conditions for this compound would require experimental optimization.
Synthesis of Fused Heterocyclic Systems from this compound Precursors
The functional groups of this compound make it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The chlorine atoms serve as handles for annulation reactions, while the nitrile group can also participate in cyclization processes.
One common strategy involves a sequential substitution-cyclization pathway. For instance, the initial selective amination at the C4 position, as described above, would yield a 4-amino-2-chloroquinoline-6-carbonitrile intermediate. This intermediate is primed for subsequent intramolecular or intermolecular cyclization reactions.
For example, reaction of the C4-aminated product with a reagent containing a suitable binucleophile could lead to the formation of a fused pyrimidine (B1678525) ring. This approach is a known method for constructing the pyrimido[4,5-b]quinoline core, a scaffold found in various biologically active molecules. The reaction sequence would involve the displacement of the C4 chlorine with an amino group, followed by a cyclization reaction involving the newly introduced amine and the C2 chlorine atom.
Alternatively, the nitrile group at the C6 position can be utilized. While less common for direct ring fusion onto the quinoline core, it can be transformed into other functional groups, such as an amino or carboxylic acid group, which can then participate in cyclization reactions to build fused rings onto the benzene portion of the quinoline system.
Another potential pathway involves metal-catalyzed cyclotrimerization reactions, where the nitrile group could participate with alkynes to construct fused pyridine (B92270) rings, although this is a more complex transformation. The synthesis of furo[2,3-b]quinolines and pyrrolo[2,3-b]quinolines often involves precursors with functional groups at the C2 and C3 positions, but derivatization of the C2 and C4 chloro groups on this compound could potentially open pathways to related fused systems.
Biological and Pharmacological Research Applications of 2,4 Dichloroquinoline 6 Carbonitrile Analogs Emphasis on Mechanisms and Structure Activity Relationships
Mechanistic Investigations of Antimicrobial Activity
Analogs derived from the 2,4-dichloroquinoline-6-carbonitrile scaffold have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antitubercular, and antiparasitic effects. Researchers have delved into the molecular mechanisms underlying these activities to optimize their potency and selectivity.
Elucidation of Antibacterial Action against Gram-Positive and Gram-Negative Organisms
The antibacterial potential of quinoline (B57606) derivatives is well-established, with several quinolone antibiotics being used clinically. Analogs of this compound build upon this foundation, with research focusing on their mechanisms of action against both Gram-positive and Gram-negative bacteria.
A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, recombination, and repair, making them attractive targets for antibiotic development. mdpi.comnih.gov DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process crucial for relieving the topological stress during DNA replication. nih.govnih.gov
Molecular docking studies have been employed to investigate the interaction of quinoline analogs with these enzymes. For instance, in silico analyses of certain chloroquinoline analogs have shown favorable binding affinities with the B subunit of E. coli DNA gyrase. nih.govnih.gov The binding of these compounds to the ATP-binding site of the GyrB subunit can disrupt the enzyme's catalytic cycle, leading to an inhibition of DNA synthesis and ultimately bacterial cell death. nih.govnih.govnih.gov The structure-activity relationship studies in this area often focus on the substituents at various positions of the quinoline ring, which can influence the binding affinity and specificity for the bacterial enzyme over its human counterparts, a critical factor for selective toxicity.
Exploration of Antifungal Activity Mechanisms
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with new mechanisms of action. nih.govresearchgate.net Quinoline derivatives, including analogs of this compound, have shown promise in this area. mdpi.comnih.govnih.gov
Research into the antifungal mechanisms of quinoline analogs suggests multiple modes of action. Some quinoline-chalcone hybrids, in combination with existing antifungal drugs like fluconazole, have demonstrated potent activity against Candida albicans. nih.gov Preliminary mechanistic studies indicate that these combination therapies can inhibit the formation of hyphae, a key virulence factor for C. albicans. nih.gov Furthermore, they have been shown to induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress, damage to the mitochondrial membrane, and a decrease in intracellular ATP content, ultimately causing mitochondrial dysfunction and fungal cell death. nih.gov
Other studies on fluorinated quinoline analogs have also reported good antifungal activity against a range of plant pathogenic fungi. mdpi.com While the precise mechanisms for these specific analogs are still under investigation, the diverse structural modifications possible on the quinoline ring allow for the targeting of various fungal cellular processes.
Structural Determinants of Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov This has spurred the search for new anti-TB drugs with novel mechanisms of action. Quinoline-based compounds have been identified as a promising class of anti-TB agents. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular potency of quinoline analogs. For example, a series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives were synthesized and evaluated for their activity against Mtb. nih.gov These studies revealed that the nature and position of substituents on the phenyltriazole moiety significantly impact the antimycobacterial activity. In one series, a 4-bromo substituent on the phenyl ring resulted in the most potent activity. nih.gov In a related series of 6-chloroquinoline (B1265530) compounds, a 4-chlorophenyl substituent on the triazole ring conferred the highest potency. nih.gov
A key molecular target for some of these quinoline-triazole hybrids has been identified as InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the mycobacterial cell wall. nih.govnih.gov Molecular docking studies have shown that these compounds can fit into the active site of InhA, suggesting that their antitubercular activity is, at least in part, due to the inhibition of this critical enzyme. nih.gov The ability of these compounds to target novel sites circumvents existing resistance mechanisms to frontline drugs like isoniazid. nih.gov
**Table 1: Antitubercular Activity of Quinoline-Phenyltriazole Analogs against M. tuberculosis*** *This table is interactive. You can sort and filter the data.
| Compound ID | Quinoline Substitution | Phenyltriazole Substituent | MIC (µg/mL) |
|---|---|---|---|
| 5g | Unsubstituted | 4-Bromo | 15 |
| 5n | 6-Chloro | 4-Chloro | 12.5 |
| 5i | 6-Chloro | Unsubstituted | 15 |
| 5j | 6-Chloro | 4-Methoxy | 15 |
| 5k | 6-Chloro | 3-Chloro | 15 |
| 5L | 6-Chloro | 3-Bromo | 15 |
| 5o | 6-Chloro | 4-Bromo | 15 |
| 5m | 6-Chloro | 4-Fluoro | 62.5 |
| 5p | 6-Chloro | 4-Nitro | 62.5 |
| 5c | Unsubstituted | 3-Chloro | 62.5 |
Investigation of Antiparasitic Activity and Identification of Molecular Targets
Parasitic diseases, such as malaria, continue to affect millions of people worldwide, with drug resistance posing a significant challenge to treatment efforts. Quinoline-based drugs, like chloroquine (B1663885), have historically been mainstays of antimalarial therapy, and modern research continues to explore novel quinoline analogs for antiparasitic applications.
In silico studies on 2,4-disubstituted 6-fluoroquinolines have identified these compounds as potent antiplasmodial agents. These computational analyses have suggested that a novel drug target for these analogs could be the Plasmodium falciparum translation elongation factor 2 (PfeEF2). Molecular docking studies have shown that these quinoline derivatives can form stable complexes with PfeEF2, with some analogs exhibiting better binding affinities than known inhibitors.
Another approach involves the hybridization of the 4-aminoquinoline (B48711) scaffold with other pharmacophores. For instance, hybrids of 4-aminoquinoline and pyrano[2,3-c]pyrazole have demonstrated significant antiplasmodial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. Molecular docking analysis of these hybrids suggests that they may target the P. falciparum lactate (B86563) dehydrogenase (pfLDH), an essential enzyme in the parasite's glycolytic pathway. The SAR for these hybrids indicates that the presence of bulky and lipophilic groups, such as phenyl and furan, can enhance antimalarial activity.
Exploration of Anticancer Mechanisms and Structure-Activity Relationships
The versatility of the quinoline scaffold has also been extensively exploited in the development of anticancer agents. researchgate.net Analogs of this compound have been investigated for their potential to target various signaling pathways and proteins implicated in cancer progression.
Structure-activity relationship studies have been instrumental in guiding the design of potent and selective anticancer quinoline derivatives. For example, research on benzo[h]quinolines has shown that the introduction of a five-membered aromatic ring, such as a furyl or thienyl group, at position 5 can enhance cytotoxic activity. researchgate.net The substitution pattern on the quinoline core is critical, as demonstrated by studies on 6,8-disubstituted quinolines, where different functional groups at these positions resulted in varied anticancer activities.
One of the key mechanisms of action for some quinoline and structurally related quinazoline (B50416) analogs is the inhibition of protein kinases, such as the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR). researchgate.net Overexpression of HER2 is a driver in several cancers, and selective HER2 inhibitors are sought after. nih.govresearchgate.net Certain quinazoline derivatives have been designed to exhibit high selectivity for HER2 over EGFR, which can potentially reduce side effects. researchgate.net SAR analysis of these compounds has indicated that selectivity is dependent on the nature of the aniline (B41778) moiety at C-4 and the substituents at C-6 of the quinazoline ring. researchgate.net
Furthermore, some quinoline analogs have been found to act as inhibitors of DNA Topoisomerase I, an enzyme involved in DNA replication and transcription. Other research has pointed to the induction of oxidative stress-mediated DNA damage as a mechanism of anticancer activity for certain benzo[h]quinoline (B1196314) derivatives. researchgate.net Additionally, some quinoline-related flavonoids have been shown to act as inhibitors of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells. This suggests a potential dual role for such compounds as both cytotoxic agents and modulators of drug resistance.
Table 2: Anticancer Activity and Targets of Selected Quinoline and Quinazoline Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Example Substituents | Cancer Cell Line(s) | Proposed Molecular Target/Mechanism |
|---|---|---|---|
| Benzo[h]quinolines | 5-Furyl, 5-Thienyl | H460, MCF7, HCT116 | Oxidative stress-mediated DNA damage |
| 6,8-Disubstituted quinolines | 6,8-Dibromo, 6,8-Diphenyl | HeLa, HT29, C6 | DNA fragmentation, Topoisomerase I inhibition |
| Quinazolines | C4-Aniline, C6-Substituents | SKBR3 (HER2-overexpressing) | Selective HER2 kinase inhibition |
| Quinazolines | 2-(pyridin-3-yl), 4-substituted | MCF7, A549 | EGFR inhibition |
| Flavone Analogs | Naphthyl thioflavone, Naphthyl selenoflavone | - | P-gp efflux pump inhibition |
Structure-Activity Relationships for Cytotoxic Potency in Cellular Models
The cytotoxic potential of quinoline derivatives has been extensively studied, with a focus on identifying structural features that enhance their anti-cancer activity. While research on this compound itself is specific, broader studies on related quinoline-carbonitrile and dichloro-quinoline analogs provide valuable structure-activity relationship (SAR) insights.
The substitution pattern on the quinoline ring is a critical determinant of cytotoxicity. For instance, in a series of pyridine-3-carbonitrile (B1148548) derivatives, which share the crucial nitrile functional group, the nature of the aryl substituent significantly influences cytotoxic potency. nih.gov Analogs featuring a 4-bromophenyl or nitro-substituted phenyl group demonstrated enhanced activity against various cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells, with IC₅₀ values in the low micromolar range (1–5 µM). nih.govresearchgate.net This suggests that electron-withdrawing groups on the aromatic substituent can increase cytotoxic effects.
In another study involving cyclopenta[b]quinoline-1,8-dione derivatives, the presence of a bromophenyl moiety was associated with significant cytotoxic activity, particularly against Raji and HeLa cell lines. nih.gov Furthermore, research on quinoline-8-sulfonamides identified a derivative, compound 9a , which exhibited high cytotoxicity across several cancer cell lines, including melanoma (C32, COLO829), breast cancer (MDA-MB-231), glioblastoma (U87-MG), and lung cancer (A549). nih.gov This highlights the importance of the substituent at the 8-position for cytotoxic activity.
The following table summarizes the cytotoxic activity of selected quinoline analogs, illustrating key structure-activity relationships.
| Compound ID | Core Scaffold | Key Substituents | Cancer Cell Line | Cytotoxic Potency (IC₅₀) | Reference |
| 5d | Pyridine-3-carbonitrile | 4-bromobenzene | HepG2, DU145, MBA-MB-231 | 1-5 µM | nih.gov |
| 5g | Pyridine-3-carbonitrile | 3-nitrobenzene | HepG2, DU145, MBA-MB-231 | 1-5 µM | nih.gov |
| 5h | Pyridine-3-carbonitrile | 4-nitrobenzene | HepG2, DU145, MBA-MB-231 | 1-5 µM | nih.gov |
| 6h | Cyclopenta[b]quinoline | 3-Bromophenyl | Raji, HeLa | IC₅₀: 8.2 µM (Raji), 24.4 µM (HeLa) | nih.gov |
| 9a | Quinoline-8-sulfonamide | Additional quinolinyl fragment | A549 (Lung) | 0.496 mM | nih.gov |
Modulators of Specific Cellular Pathways Relevant to Cancer Biology
Quinoline derivatives exert their cytotoxic effects by modulating critical cellular signaling pathways involved in cancer progression. nih.gov A significant body of research points to their ability to inhibit kinase signaling cascades that are often dysregulated in cancer.
One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR pathway. nih.gov This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Certain quinoline derivatives have been shown to suppress the Akt/mTOR pathway, leading to induced autophagic cell death and apoptosis in pancreatic cancer cells. sigmaaldrich.com For example, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) was found to induce endoplasmic reticulum (ER) stress and inhibit Akt/mTOR signaling, thereby promoting cancer cell death. sigmaaldrich.com
Furthermore, quinoline-based molecules act as inhibitors of various receptor tyrosine kinases (RTKs) that drive carcinogenic pathways. These include c-Met, vascular endothelial growth factor (VEGF) receptor, and epidermal growth factor (EGF) receptor. nih.gov Inhibition of these receptors blocks downstream signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are vital for cell proliferation, angiogenesis, and survival. nih.gov For instance, quinoline-urea derivatives can bind to the VEGFR-2 receptor, interacting with key amino acid residues like Asp1046 and Glu885 to block its activity. wikipedia.org
Some quinoline derivatives also function as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9, which is a key regulator of transcriptional elongation. mdpi.com By inhibiting CDK9, these compounds can deplete short-lived anti-apoptotic proteins, making cancer cells more susceptible to apoptosis. mdpi.com
Anti-inflammatory Properties and Associated Target Identification
Analogs of the quinoline scaffold have demonstrated significant anti-inflammatory properties, acting on various molecular targets. nih.govresearchgate.net The nature and position of substituents on the quinoline ring are crucial for determining their specific anti-inflammatory activity and target selectivity. nih.gov
One mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. nih.gov Quinoline derivatives bearing a carboxylic acid moiety have been particularly noted for their COX-inhibitory activity. nih.gov Another important target is the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov Certain tetrahydrobenzo[b]thiophene derivatives, which are structurally related to quinolines, have been shown to activate NRF2. This activation helps to counteract inflammation by preventing the upregulation of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov
Quinoline derivatives have also been developed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. nih.gov SAR studies have revealed that quinolines with an aniline moiety at the C-4 position and an aryl group at C-8 are effective PDE4 inhibitors. nih.gov Additionally, some quinoline compounds have been shown to reduce nitric oxide (NO) production and the expression of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov For example, certain 2-phenyl-4H-chromen-4-one derivatives, which share structural similarities with quinolones, can downregulate NO, IL-6, and TNF-α expression. nih.gov
Antiviral Research: Understanding Mechanisms of Viral Inhibition
The quinoline core is a prominent scaffold in the development of antiviral agents, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza. nih.govnih.gov
Inhibition of Viral Reverse Transcriptase and Disruption of Replication Cycles
A primary target for anti-HIV quinoline derivatives is the viral enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA, a critical step in the HIV replication cycle. nih.govnih.gov Many quinoline analogs function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These molecules bind to an allosteric pocket on the RT enzyme, inducing conformational changes that inhibit its polymerase activity. nih.govnih.gov
Research has focused on designing quinoline derivatives that can effectively fit into the NNRTI binding pocket of HIV-1 RT. For instance, quinolinonyl non-diketo acid derivatives have been rationally designed to inhibit the ribonuclease H (RNase H) function of reverse transcriptase, another crucial enzymatic activity for viral replication. windows.netacs.org These compounds were found to be active in the low micromolar range. windows.netacs.org SAR studies on these quinolinones revealed that substituents at the 6-position of the quinoline ring were important for activity, as their removal led to a loss of inhibitory potency. windows.netacs.org Specifically, a methylnapht-1-yl group at this position resulted in potent inhibition. acs.org
The general mechanism for many antiviral drugs involves inhibiting a specific stage of the viral life cycle, such as genome replication. youtube.com By inhibiting reverse transcriptase, quinoline-based NNRTIs effectively halt the HIV replication process, preventing the virus from establishing a productive infection in host cells. nih.gov
Neurological Activity: Acetylcholinesterase Inhibition and Related Mechanisms
Quinoline derivatives have emerged as a promising class of compounds for the potential treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov A key therapeutic strategy for Alzheimer's is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. mdpi.com
Analogs of quinoline have been designed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com In advanced Alzheimer's disease, while AChE activity decreases, BChE activity tends to increase, making dual inhibition a potentially valuable therapeutic approach. mdpi.com For example, certain quinoline-O-carbamate derivatives have been synthesized and shown to be effective dual inhibitors of AChE and BuChE. nih.gov
Structure-Activity Relationships for Enzyme Inhibitory Potency
The effectiveness of quinoline derivatives as cholinesterase inhibitors is highly dependent on their specific chemical structure. SAR studies have provided detailed insights into the features that govern their inhibitory potency.
In a study of morpholine-bearing quinoline derivatives, the length of the linker between the quinoline core and the morpholine (B109124) group was found to be critical. mdpi.com Derivatives with a two-methylene linker exhibited better AChE inhibition than those with three or four-methylene linkers, suggesting an optimal length is required for simultaneous binding to the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. mdpi.com
For quinoline-O-carbamate derivatives, the position of the carbamate (B1207046) fragment on the quinoline ring dramatically influenced activity and selectivity. nih.gov
Carbamate at C4-position: Resulted in selective BuChE inhibitors.
Carbamate at C5-position: Led to potent dual AChE/BuChE inhibitors.
Carbamate at C8-position: Produced potent and selective AChE inhibitors. nih.gov
Similarly, for quinoline-thiosemicarbazone hybrids, electron-withdrawing substituents on the phenyl ring were found to be crucial for inhibitory potential. researchgate.net The presence of a methoxy (B1213986) group at the 6-position of the quinoline ring also significantly contributed to the inhibitory activity. researchgate.net
The following table presents data on the cholinesterase inhibitory activity of various quinoline analogs, highlighting these SAR principles.
| Compound ID | Quinoline Analog Type | Linker/Substituent Details | Enzyme Target | Inhibitory Potency (IC₅₀) | Reference |
| 11g | Morpholine-bearing quinoline | 2-methylene linker | AChE / BChE | 1.94 µM / 28.37 µM | mdpi.com |
| 3d | Quinoline-O-carbamate | Carbamate at C4 | BuChE | 0.87 µM | nih.gov |
| 3f | Quinoline-O-carbamate | Carbamate at C5 | AChE / BuChE | 1.3 µM / 0.81 µM | nih.gov |
| 3m | Quinoline-O-carbamate | Carbamate at C8 | AChE | 6.5 µM | nih.gov |
| 5a | Quinoline-thiosemicarbazone | 2,3-dichlorophenyl substituent | BChE | 124.72 nM | researchgate.net |
Applications Beyond Medicinal Chemistry
Utilization as Corrosion Inhibitors: Mechanistic Insights into Surface Interactions
The primary mechanism of corrosion inhibition by quinoline (B57606) derivatives involves the interaction of the molecule's electron-rich centers with the metal surface. The quinoline ring system, with its π-electrons and the nitrogen heteroatom containing a lone pair of electrons, can effectively interact with the vacant d-orbitals of metal atoms like iron. nih.gov This interaction leads to the adsorption of the inhibitor molecules on the metal surface, which can occur through two main mechanisms.
The adsorption of quinoline derivatives onto a metal surface is a critical step in corrosion inhibition and can be classified as either physisorption or chemisorption.
Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the quinoline nitrogen can become protonated, leading to a cationic species that can be attracted to the negatively charged metal surface (at potentials negative to the potential of zero charge).
Chemisorption: This involves the formation of a coordinate bond between the inhibitor molecule and the metal surface. This is a stronger form of adsorption and involves the sharing of electrons between the nitrogen heteroatom, the π-electrons of the quinoline ring, and the vacant d-orbitals of the metal. tandfonline.com The presence of other functional groups can also influence this process.
For 2,4-dichloroquinoline-6-carbonitrile, the nitrogen atom of the quinoline ring and the nitrile group (-C≡N) can act as active centers for adsorption. The nitrile group, with its triple bond and nitrogen lone pair, can also participate in the adsorption process, potentially enhancing the molecule's affinity for the metal surface. The chlorine atoms, being electronegative, can influence the electron density distribution within the molecule, which in turn affects its adsorption characteristics.
Studies on various quinoline derivatives have shown that their adsorption often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. psu.edutandfonline.comresearchgate.net This monolayer acts as a physical barrier, blocking the active sites for corrosion. Potentiodynamic polarization studies on similar compounds often classify them as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though often with a more pronounced effect on the cathodic reaction. tandfonline.com
Table 1: Adsorption Characteristics of Quinoline Derivatives on Steel
| Quinoline Derivative | Adsorption Isotherm | Type of Inhibition |
| Quinoline | Langmuir | Mixed |
| Quinaldine | Langmuir | Mixed |
| Quinaldic Acid | Langmuir | Mixed |
This table is based on general findings for quinoline derivatives and serves as an illustrative example. Specific data for this compound is not available.
Potential Applications in Materials Science and Industrial Chemistry
The unique combination of a rigid, planar quinoline scaffold with reactive chloro and nitrile functionalities suggests that this compound could serve as a valuable building block in materials science and industrial chemistry.
Quinoline-based polymers have been investigated for their thermal stability, and optical and electrical properties. morressier.com The nitrile group in this compound can potentially undergo polymerization or be chemically modified to introduce other functional groups, leading to the synthesis of novel polymers with tailored properties. For instance, polymers incorporating the quinoline moiety have been explored for applications in light-emitting diodes (LEDs) and as sensors due to their fluorescence characteristics.
In industrial chemistry, dichloroquinoline derivatives are important intermediates in the synthesis of a variety of products. mdpi.com For example, 4,7-dichloroquinoline (B193633) is a key precursor in the production of the antimalarial drug hydroxychloroquine. nih.govwikipedia.org The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity makes it a versatile platform for the synthesis of more complex molecules for applications in agrochemicals, pigments, and functional materials.
The synthesis of molecularly imprinted polymers (MIPs) for the selective extraction of specific molecules is another area where quinoline derivatives have found use. oup.com The structural rigidity and functional groups of this compound could be leveraged in the design of new monomers for creating highly selective MIPs for analytical or separation processes.
Table 2: Potential Applications of Dichloroquinoline Derivatives
| Application Area | Rationale |
| Functional Polymers | The rigid quinoline core can impart thermal stability and desirable optical/electrical properties to polymers. morressier.com |
| Chemical Synthesis | The reactive chlorine atoms allow for further functionalization to create a variety of organic compounds. mdpi.com |
| Agrochemicals | Quinoline derivatives have been explored for their pesticidal properties. |
| Pigments and Dyes | The extended aromatic system can form the basis of chromophores. |
This table highlights potential applications based on the general reactivity and properties of dichloroquinoline derivatives.
Future Research Directions and Unexplored Avenues
Development of Novel, More Sustainable, and Highly Efficient Synthetic Routes
While classical methods for quinoline (B57606) synthesis are well-established, there is a continuous drive towards developing more environmentally friendly and efficient synthetic protocols. nih.govacs.org Future research in this area for 2,4-dichloroquinoline-6-carbonitrile and its derivatives could focus on:
Green Chemistry Approaches: The use of water as a solvent, microwave-assisted synthesis, and the development of one-pot multicomponent reactions can lead to more sustainable processes. acs.orgnih.govresearchgate.net Nanocatalysts, such as those based on iron, copper, or zinc oxides, offer high reactivity, selectivity, and the potential for recycling, thereby reducing waste and cost. acs.orgnih.govresearchgate.netnih.gov
C-H Functionalization: Direct C-H bond functionalization represents a powerful and atom-economical strategy for synthesizing functionalized quinolines. rsc.org This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. nih.govrsc.org
Novel Catalytic Systems: Exploring new metal-based or metal-free catalysts could unlock novel reaction pathways and improve yields and selectivity. nih.gov For instance, the development of catalysts that can selectively functionalize one of the two chlorine atoms on the quinoline ring would be highly valuable.
| Synthetic Strategy | Key Advantages | Relevant Catalyst Types |
| Green Synthesis | Environmentally friendly, reduced byproducts, lower cost | Nanocatalysts (e.g., Fe3O4, CuO, ZnO) acs.orgnih.govresearchgate.net |
| C-H Functionalization | Atom-efficient, step-efficient | Transition metals (Rh, Pd, Fe, Co, Cu) nih.gov |
| Multicomponent Reactions | High efficiency, operational simplicity | Various acid/base or metal catalysts acs.org |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design
Computational tools are increasingly integral to modern chemical research, offering insights that can guide experimental work. For this compound, computational modeling can be applied to:
Mechanistic Studies: Density Functional Theory (DFT) and other quantum chemical methods can elucidate reaction mechanisms for the synthesis and functionalization of the quinoline core. This understanding can help in optimizing reaction conditions and predicting the outcomes of new reactions.
Rational Drug Design: In silico techniques like molecular docking and molecular dynamics simulations are powerful tools for designing and optimizing multi-targeted drug candidates. nih.govresearchgate.net These methods can predict the binding affinity and interactions of derivatives of this compound with various biological targets, accelerating the discovery of new therapeutic agents. nih.govrsc.org
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of quinoline derivatives with their biological activities. nih.govnih.gov This can aid in the design of new compounds with enhanced potency and selectivity. mdpi.com
Exploration of Polypharmacology and Multi-Targeted Ligand Development
The concept of "one molecule, multiple targets" is a growing trend in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org The quinoline scaffold is well-suited for the development of multi-targeted ligands. researchgate.netnih.gov
Designing Multi-Target Agents: By strategically modifying the this compound core, it may be possible to design ligands that can simultaneously interact with multiple biological targets. nih.govrsc.org For example, derivatives could be designed to inhibit both kinases and other enzymes involved in cancer progression. nih.gov
Hybrid Molecules: Creating hybrid molecules by combining the this compound scaffold with other pharmacophores could lead to compounds with dual modes of action, potentially overcoming drug resistance. nih.gov
Tackling Complex Diseases: A multi-target approach could be particularly beneficial for diseases like Alzheimer's, where multiple pathological pathways are involved. rsc.org Quinoline-based compounds have already shown promise as inhibitors of enzymes like cholinesterases and monoamine oxidases. rsc.org
| Therapeutic Approach | Rationale | Potential Disease Areas |
| Multi-Targeted Ligands | Enhanced efficacy, reduced risk of resistance | Cancer, Neurodegenerative diseases nih.govrsc.orgnih.gov |
| Hybrid Molecules | Synergistic effects, novel mechanisms of action | Infectious diseases, Cancer nih.gov |
Applications in Emerging Fields of Chemical Biology and Nanoscience
The unique photophysical and chemical properties of quinoline derivatives make them attractive for applications beyond traditional medicine. crimsonpublishers.comcrimsonpublishers.com
Fluorescent Probes: The quinoline scaffold is a key component of many fluorescent probes used in bioimaging. crimsonpublishers.comcrimsonpublishers.comnanobioletters.com The nitrile and chloro-substituents on this compound could be exploited to develop novel probes for detecting specific ions, biomolecules, or cellular environments. nanobioletters.comacs.org These probes could have applications in diagnosing diseases and studying cellular processes. crimsonpublishers.comcrimsonpublishers.com
Nanoscience: Quinoline derivatives can be incorporated into nanomaterials to create functional systems. acs.orgnih.gov For instance, they can be used to functionalize nanoparticles for targeted drug delivery or as components of novel electronic materials. researchgate.netfrontiersin.org The development of quinoline-functionalized nanoparticles for leishmanicidal drug delivery is one such example. frontiersin.org
Q & A
Q. What are the standard synthetic routes for 2,4-Dichloroquinoline-6-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Chlorination : Introduce chlorine at the 2- and 4-positions of the quinoline core via catalytic chlorination using POCl₃ or SOCl₂ under reflux .
- Nitrile Introduction : A cyano group at position 6 can be added via a Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cyanation .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature stability) and stoichiometric ratios (e.g., excess POCl₃ for complete chlorination). Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. The nitrile group (C≡N) appears as a sharp singlet at ~110–120 ppm in ¹³C NMR .
- IR : Identify C≡N stretching at ~2200–2250 cm⁻¹ and C-Cl stretches at 550–850 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular weight (e.g., [M+H]⁺ peak at m/z 223.0 for C₁₀H₄Cl₂N₂) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement of this compound derivatives?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement. For twinned data, apply the TWIN/BASF commands to model twin domains. For disorder, split atomic positions and refine occupancy factors .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy). Refer to similar structures in the Cambridge Structural Database (CSD) for bond-length/angle benchmarks .
Q. What strategies enhance the bioactivity of this compound in antimicrobial studies, and how are structure-activity relationships (SAR) validated?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., sulfonamide at position 3) to improve solubility and target binding. Use Suzuki-Miyaura coupling for aryl group additions .
- Assays :
- Enzyme Inhibition : Test against E. coli dihydrofolate reductase (DHFR) via UV-Vis kinetics (IC₅₀ determination) .
- MIC Testing : Use broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- SAR Validation : Perform DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with activity trends .
Q. How do solvent polarity and temperature affect the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Polar Solvents : DMSO or DMF favor SN2 mechanisms, leading to substitution at the 2-position due to steric hindrance at 4-Cl.
- Nonpolar Solvents : Toluene or THF promote SN1 pathways, increasing 4-position reactivity via carbocation stabilization.
- Kinetic Studies : Monitor reaction rates via ¹H NMR at 25–80°C. Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡) .
Data Analysis & Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?
- Methodological Answer :
- Artifact Identification : Check for solvent residues (e.g., DMSO at 2.5 ppm in ¹H NMR) or moisture (broad -OH peaks).
- Dynamic Effects : For rotamers (e.g., restricted rotation in substituted derivatives), use variable-temperature NMR to coalesce split signals .
- Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., 6-Chloro-2,4-dinitroaniline in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
